molecular formula C9H12BNO4 B1667466 Boronophenylalanine B-10 CAS No. 80994-59-8

Boronophenylalanine B-10

Cat. No.: B1667466
CAS No.: 80994-59-8
M. Wt: 208.21 g/mol
InChI Key: NFIVJOSXJDORSP-ULMHTEDTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronophenylalanine B-10 is a boron-containing amino acid derivative that has garnered significant attention in the field of cancer treatment, particularly in boron neutron capture therapy (BNCT). This compound is known for its ability to selectively accumulate in tumor cells, making it a valuable agent in targeted cancer therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boronophenylalanine B-10 typically involves the coupling of L-4-iodophenylalanine with pinacolborane under metal-catalyzed conditions. This method is efficient and yields high purity products .

Industrial Production Methods: Industrial production of this compound often employs high-energy ultrasonic technology combined with auxiliary chemical stripping at room temperature and atmospheric pressure. This method addresses the challenges of high cost, long process cycles, and toxicity associated with traditional preparation methods .

Chemical Reactions Analysis

Types of Reactions: Boronophenylalanine B-10 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various boron-containing derivatives that retain the phenylalanine structure .

Scientific Research Applications

Boronophenylalanine B-10 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Boronophenylalanine B-10 in BNCT involves its selective uptake by tumor cells via L-type amino acid transporters. Upon neutron irradiation, the boron-10 isotope undergoes a nuclear reaction, producing high-energy alpha particles and lithium nuclei. These particles cause localized damage to the tumor cells, leading to their destruction while sparing surrounding healthy tissue .

Comparison with Similar Compounds

Uniqueness of Boronophenylalanine B-10: this compound is unique due to its amino acid structure, which allows for selective uptake by tumor cells through amino acid transporters. This selective uptake enhances its efficacy in BNCT compared to other boron delivery agents .

Properties

IUPAC Name

(2S)-2-amino-3-(4-(10B)dihydroxy(10B)phenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BNO4/c11-8(9(12)13)5-6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13)/t8-/m0/s1/i10-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIVJOSXJDORSP-ULMHTEDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[10B](C1=CC=C(C=C1)C[C@@H](C(=O)O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30230833
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80994-59-8
Record name Boronophenylalanine B-10
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080994598
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boronophenylalanine B-10
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30230833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Borono-L-phenylalanine 10B
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BOROFALAN B-10
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/963AI80S1B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Boronophenylalanine B-10
Reactant of Route 2
Reactant of Route 2
Boronophenylalanine B-10
Reactant of Route 3
Reactant of Route 3
Boronophenylalanine B-10
Reactant of Route 4
Reactant of Route 4
Boronophenylalanine B-10
Reactant of Route 5
Reactant of Route 5
Boronophenylalanine B-10
Reactant of Route 6
Boronophenylalanine B-10

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.